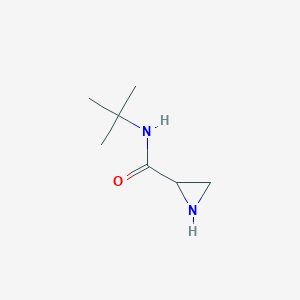
3-Methyl-1,2-dihydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1,2-dihydroisoquinoline is a heterocyclic compound that belongs to the class of isoquinolines. Isoquinolines are nitrogen-containing aromatic compounds that are structurally related to quinolines. The 1,2-dihydroisoquinoline scaffold is a fundamental structure in many natural products and biologically active molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Methyl-1,2-dihydroisoquinoline can be synthesized through various synthetic routes. One common method involves the three-component reaction of isoquinoline, alkyl propiolate, and 1,3-diketones under mild reaction conditions . This reaction proceeds without the need for catalysts and yields functionalized 1,2-dihydroisoquinolines in good quantities.
Another method involves the reaction of isoquinoline with ethyl propiolate and thiazolidin-2,4-dione, which generates reactive zwitterionic intermediates that further react to form the desired product . This method also operates under mild conditions and does not require any catalysts.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and availability of starting materials. The reactions are usually carried out in batch reactors with precise control over temperature and reaction time to ensure high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-1,2-dihydroisoquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-methylisoquinoline.
Reduction: Reduction reactions can convert it to 3-methyl-1,2,3,4-tetrahydroisoquinoline.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in the presence of Lewis acids or bases to facilitate substitution reactions.
Major Products Formed
Oxidation: 3-Methylisoquinoline
Reduction: 3-Methyl-1,2,3,4-tetrahydroisoquinoline
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1,2-dihydroisoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Methyl-1,2-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters such as dopamine and serotonin, which are crucial for mood regulation and cognitive function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A structurally related compound with similar biological activities.
3-Methylisoquinoline: The fully aromatic counterpart of 3-Methyl-1,2-dihydroisoquinoline.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Another related compound with a methyl group at a different position.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of a partially saturated ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H11N |
|---|---|
Molekulargewicht |
145.20 g/mol |
IUPAC-Name |
3-methyl-1,2-dihydroisoquinoline |
InChI |
InChI=1S/C10H11N/c1-8-6-9-4-2-3-5-10(9)7-11-8/h2-6,11H,7H2,1H3 |
InChI-Schlüssel |
WPUGJRMMUDEGMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CC=CC=C2CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B11922363.png)

![7H-Pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B11922373.png)
![Furo[3,2-b]pyridin-7-ol](/img/structure/B11922381.png)
![7-Methyl-3H-pyrazolo[3,4-c]pyridine](/img/structure/B11922387.png)


![2-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11922409.png)






